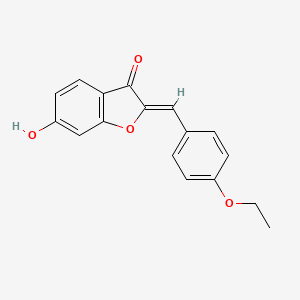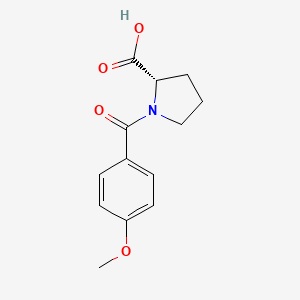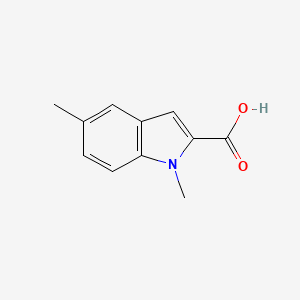
1-(4-Fluorobenzyl)-1H-indole
Overview
Description
1-(4-Fluorobenzyl)-1H-indole, also known as 4-Fluorobenzylindole, is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated derivative of the indole nucleus, which is a five-membered aromatic heterocyclic compound containing an oxygen atom. This compound has a wide range of applications due to its unique properties, such as its non-toxic nature and its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
Indole Derivatives in Cannabinoid Receptor Research
1-(4-Fluorobenzyl)-1H-indole and its derivatives have been identified as key components in new psychoactive substances. These compounds, including AB-FUBICA and ADB-FUBICA, exhibit a high affinity for cannabinoid CB1 and CB2 receptors. This finding highlights their potential use in research related to cannabinoid receptor studies and the development of related therapeutics (Qian et al., 2015).
Potential in Hepatitis B Virus Inhibition
A derivative of this compound has shown promise as a novel inhibitor of the Hepatitis B virus (HBV). This compound, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrates nanomolar inhibitory activity against HBV in vitro, suggesting potential applications in antiviral research (Ivashchenko et al., 2019).
Applications in Organic Chemistry and Synthesis
The indole structure, which includes this compound, is a fundamental component of various biologically active natural and synthetic compounds. Its synthesis and functionalization, particularly through palladium-catalyzed reactions, are significant in organic chemistry, impacting the creation of pharmaceutical intermediates and active ingredients (Cacchi & Fabrizi, 2005).
Role in Antioxidant and Antimicrobial Activities
Derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies contribute to the understanding of the biological properties of indole derivatives and their potential therapeutic applications (Rao et al., 2019).
Indole Derivatives in Anticancer Research
Recent research has focused on indole-benzimidazoles, structurally similar to this compound, for their antiproliferative and antiestrogenic effects. These compounds have shown potential in anticancer research, particularly in modulating estrogen receptor target gene expression and integrated stress response signaling (Karadayi et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4-(4-fluorobenzyl)piperidine and [1-(4-Fluorobenzyl)Cyclobutyl]Methyl have been reported to interact with targets like Beta-secretase 1 and Cathepsin K respectively . These proteins play crucial roles in various biological processes, including the regulation of amyloid precursor protein processing and bone remodeling.
Mode of Action
This interaction could potentially alter the normal functioning of the target proteins, resulting in various downstream effects .
Biochemical Pathways
A study on a similar compound, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, suggests that it may interact with dopamine d2-like receptors . This interaction could potentially influence various downstream effects related to neurotransmission.
Pharmacokinetics
Similar compounds like mosapride citrate have been reported to exhibit linear pharmacokinetics, with the maximum concentration (cmax) and area under the curve (auc) increasing proportionally with the dose .
Result of Action
Based on the reported effects of similar compounds, it can be inferred that this compound might lead to changes in cellular signaling and neurotransmission .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPAZBSSZIZVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359515 | |
| Record name | 1-(4-Fluorobenzyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-77-6 | |
| Record name | 1-(4-Fluorobenzyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-Fluorobenzyl)-1H-indole in the context of synthetic cannabinoids?
A: This compound serves as a key structural component in various synthetic cannabinoids, including FDU-PB-22 [], ACBM-BZ-F [], and several others []. These synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis by interacting with cannabinoid receptors in the body.
Q2: How does the structure of this compound contribute to its activity?
A: While the provided research doesn't delve into the specific binding interactions, it highlights that modifications to the this compound core can significantly impact the activity and potency of the resulting synthetic cannabinoids. For instance, changing the substituents on the indole or the nature of the attached groups can alter binding affinity for cannabinoid receptors []. Additionally, the presence of the 4-fluorobenzyl group is thought to be important for activity, potentially influencing receptor binding or metabolic stability [].
Q3: What metabolic pathways are involved in the breakdown of synthetic cannabinoids containing this compound?
A: Research suggests that glucuronidation plays a major role in the metabolism of these compounds. Specifically, UGT enzymes, particularly UGT1A10, exhibit high activity in catalyzing the glucuronidation of metabolites like FBI-COOH, which is formed from FDU-PB-22 []. This metabolic process is crucial for understanding the clearance and potential drug interactions of these synthetic cannabinoids.
Q4: What are the analytical techniques used to identify and quantify this compound-containing compounds?
A: Researchers utilize a combination of advanced analytical techniques to study these substances. These include GC-MS, 1H and 13C NMR, and IR spectroscopy for structural characterization []. Additionally, UPLC-HR-MS/MS is employed to investigate the metabolism and identify specific metabolites generated by human liver microsomes []. These techniques provide valuable insights into the chemical properties, metabolic fate, and potential for detection of these synthetic cannabinoids.
Q5: Are there any known safety concerns associated with synthetic cannabinoids containing the this compound moiety?
A: While this specific Q&A focuses on the scientific aspects and avoids medical information, it's important to note that synthetic cannabinoids, in general, pose significant health risks. Their consumption can lead to various adverse effects and even fatality. The research emphasizes the importance of understanding the metabolic pathways [] and identifying reliable biomarkers [] to address the growing concern surrounding the abuse of these substances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)






![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)



